molecular formula C16H15FN6O B2612793 1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034228-09-4

1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2612793
CAS No.: 2034228-09-4
M. Wt: 326.335
InChI Key: VYMJGIBAQNNZCM-UHFFFAOYSA-N
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Description

The compound “1-(2-fluorobenzyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a pyridinyl group, a 1,2,3-triazolyl group, and a urea group. Each of these groups contributes to the overall properties and reactivity of the compound .

Scientific Research Applications

Molecular Sensing

Fluorescent pyridyl ureas, closely related to the query compound, have been synthesized and studied for their ability to act as sensors. These compounds emit light in acetonitrile solution and demonstrate a shift in fluorescence upon the addition of strong organic acids. This change is attributed to the interaction between the fluorescent compound and the acids, indicating potential use in sensing applications (Jordan et al., 2010).

Drug Discovery

Research on urea derivatives, including those with pyridinyl and fluorobenzyl groups, has shown significant activity in various biological targets. For example, thieno[3,2-b]pyridinyl urea derivatives have been identified as potent urotensin-II receptor antagonists, suggesting a potential pathway for drug discovery in treating diseases related to this receptor (Lim et al., 2014).

Antimicrobial and Surface Activity

Compounds structurally similar to the query, such as 1,2,4-triazole derivatives, have demonstrated antimicrobial activity and potential as surface-active agents. This suggests possible applications in developing new antimicrobial agents or coatings with enhanced surface properties (El-Sayed, 2006).

Corrosion Inhibition

Schiff's bases of pyridyl substituted triazoles, which share a similar structural motif with the query compound, have been found effective as corrosion inhibitors for mild steel in hydrochloric acid solutions. This indicates a potential application in protecting metals from corrosion, particularly in industrial settings (Ansari et al., 2014).

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6O/c17-15-4-2-1-3-12(15)9-19-16(24)20-10-13-11-23(22-21-13)14-5-7-18-8-6-14/h1-8,11H,9-10H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMJGIBAQNNZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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